N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide
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Overview
Description
N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that features both indole and thiazole moieties. Indole derivatives are known for their significant biological activities, while thiazole derivatives are recognized for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide typically involves multi-step organic synthesis. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting indole derivative is then further reacted with thiazole derivatives under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydroindole derivatives, and various substituted indole compounds.
Scientific Research Applications
N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring can enhance the compound’s binding affinity and specificity . These interactions can lead to the inhibition of key biological processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide is unique due to its combination of indole and thiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and medicinal applications.
Properties
Molecular Formula |
C15H17N3O3S2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H17N3O3S2/c1-9-6-12-7-11(4-5-14(12)18(9)23(3,20)21)13-8-22-15(17-13)16-10(2)19/h4-5,7-9H,6H2,1-3H3,(H,16,17,19) |
InChI Key |
QYUOZZAYHGLHNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C3=CSC(=N3)NC(=O)C |
Origin of Product |
United States |
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